3-(Piperidin-4-yloxy)propan-1-amine
Description
3-(Piperidin-4-yloxy)propan-1-amine is a secondary amine featuring a piperidine ring linked via an oxygen atom to a three-carbon aliphatic chain terminating in a primary amine group. This structural motif confers unique physicochemical properties, such as moderate lipophilicity (due to the piperidine ring) and hydrogen-bonding capacity (via the amine and ether oxygen). The compound is of interest in medicinal chemistry, particularly in the design of histamine H3 receptor antagonists and neuroactive agents, where its piperidine moiety enables interactions with G-protein-coupled receptors (GPCRs) .
Synthetic routes often involve nucleophilic substitution or reductive amination. For example, Scheme 4 in outlines the preparation of semi-products like 3-(piperidin-1-yl)propan-1-amine, highlighting the versatility of piperidine derivatives in modular synthesis.
Properties
Molecular Formula |
C8H18N2O |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
3-piperidin-4-yloxypropan-1-amine |
InChI |
InChI=1S/C8H18N2O/c9-4-1-7-11-8-2-5-10-6-3-8/h8,10H,1-7,9H2 |
InChI Key |
AOZJQQLUIPTHOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-yloxy)propan-1-amine typically involves the reaction of piperidine with 3-chloropropan-1-amine under basic conditions. The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the carbon attached to the chlorine atom, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The use of continuous flow reactors can also enhance the production process by providing better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-4-yloxy)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides or sulfonates as electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amine oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
3-(Piperidin-4-yloxy)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Piperidin-4-yloxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 3-(Piperidin-4-yloxy)propan-1-amine, emphasizing differences in heterocyclic rings, substituents, and pharmacological relevance:
*Calculated based on molecular formulas where explicit data were unavailable.
Key Findings:
Heterocyclic Ring Modifications: Replacing piperidine with piperazine (e.g., 3-[4-(propan-2-yl)piperazin-1-yl]propan-1-amine) introduces an additional nitrogen atom, enhancing polarity and hydrogen-bonding capacity. This modification is critical for ligands targeting monoamine transporters . Pyridine-containing analogs (e.g., 3-(Pyridin-4-yl)propan-1-amine) exhibit aromatic character, altering electron distribution and solubility compared to saturated piperidine derivatives .
Substituent Effects :
- Halogenation (e.g., 3-(4-(2,3-dichlorophenyl)piperazin-1-yl)propan-1-amine) significantly boosts receptor affinity due to hydrophobic and van der Waals interactions, as seen in antipsychotic drug candidates .
- Methylation at the piperidine N1 position (e.g., 3-[(1-methylpiperidin-4-yl)oxy]propan-1-amine) improves metabolic stability by blocking oxidative degradation pathways .
Chain Length and Flexibility :
- Butan-1-amine derivatives (e.g., 4-(Piperidin-1-yl)butan-1-amine) exhibit longer carbon chains, enabling better accommodation in hydrophobic binding pockets of ion channels or enzymes .
Pharmacological Relevance :
Biological Activity
3-(Piperidin-4-yloxy)propan-1-amine is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanism of action, and potential therapeutic applications, supported by data tables and research findings.
| Property | Details |
|---|---|
| CAS Number | 1313726-36-1 |
| Molecular Formula | C10H15N2O |
| Molecular Weight | 181.24 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS). It serves as a histamine H3 receptor antagonist , which plays a critical role in modulating neurotransmitter release. This antagonistic action can lead to increased levels of histamine and other neurotransmitters, potentially affecting cognitive functions and appetite regulation.
Key Findings from Research
- Histamine H3 Receptor Antagonism : Studies indicate that compounds with similar structures exhibit significant affinity for the H3 receptor, with pA2 values indicating their potency. For instance, a related compound showed a pA2 value of 8.47, suggesting strong receptor antagonism .
- Anticancer Activity : Research has demonstrated that derivatives containing the piperidine structure, including this compound, possess antiproliferative properties against various cancer cell lines. One study reported that specific derivatives inhibited the growth of human leukemia cells at low concentrations, indicating potential for further development as anticancer agents .
Biological Activities
The compound exhibits several notable biological activities:
- Antitumor Activity : Various studies have reported the antiproliferative effects of piperidine derivatives on cancer cells. The mechanism often involves inducing apoptosis and inhibiting cell cycle progression .
- Neuropharmacological Effects : As a histamine H3 receptor antagonist, it may enhance cognitive functions and has potential applications in treating disorders such as narcolepsy and cognitive deficits associated with neurodegenerative diseases .
Case Study 1: Anticancer Potential
In a series of experiments involving the synthesis of piperidine-based compounds, one derivative exhibited significant growth inhibition in K562 leukemia cells. The compound's effectiveness was attributed to its ability to induce apoptosis, evidenced by LDH assays and DNA fragmentation analysis .
Case Study 2: Neurotransmitter Modulation
A study examining the effects of a related piperidine compound on neurotransmitter levels in rat models found that administration resulted in altered concentrations of histamine and noradrenaline, paralleling the effects observed with established H3 antagonists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
